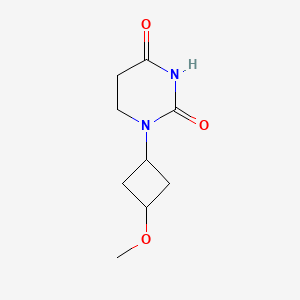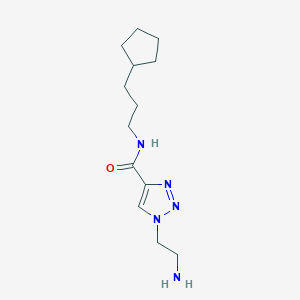![molecular formula C11H21NO3 B6633294 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol, also known as MOA-728, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MOA-728 is a selective agonist for the 5-HT2C receptor, which is a subtype of serotonin receptor that is primarily expressed in the central nervous system.
作用機序
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol is a selective agonist for the 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding to the receptor, this compound activates intracellular signaling pathways that result in the modulation of neurotransmitter release and neuronal activity. The exact mechanism of action of this compound is still being studied, but it is believed to involve the activation of downstream signaling pathways such as the phospholipase C pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to decrease food intake and body weight, increase locomotor activity, and improve cognitive function. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of mood disorders.
実験室実験の利点と制限
One of the main advantages of using 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol in lab experiments is its selective agonist activity for the 5-HT2C receptor. This allows researchers to study the specific effects of activating this receptor without affecting other serotonin receptors. However, one limitation of using this compound is its relatively low potency compared to other selective 5-HT2C receptor agonists. This can make it difficult to achieve consistent and reproducible results in lab experiments.
将来の方向性
There are several potential future directions for research on 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol. One area of interest is the potential use of this compound in the treatment of obesity and other metabolic disorders. Another area of interest is the development of more potent and selective agonists for the 5-HT2C receptor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of mood disorders.
合成法
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-methyloxetan-3-ol with methylamine, which results in the formation of 3-methyloxetan-3-ylmethylamine. This intermediate compound is then reacted with 2-methyl-3-bromo-1,4-dioxane to form this compound.
科学的研究の応用
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neurological disorders such as depression, anxiety, and obesity. The 5-HT2C receptor has been shown to play a crucial role in the regulation of mood, appetite, and sleep, and this compound's selective agonist activity for this receptor makes it a promising therapeutic agent.
特性
IUPAC Name |
2-methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-9-11(13,3-4-15-9)6-12-5-10(2)7-14-8-10/h9,12-13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIILBZMKIALKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNCC2(COC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)

![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)

![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)